- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines, European Journal of Organic Chemistry, 2022, 2022(27),
Cas no 95-69-2 (4-Chloro-2-methylaniline)
4-Chloro-2-methylaniline structure
Product Name:4-Chloro-2-methylaniline
CAS-Nr.:95-69-2
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00007842
CID:34810
PubChem ID:7251
Update Time:2025-10-28
4-Chloro-2-methylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- Inchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- InChI-Schlüssel: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
Berechnete Eigenschaften
- Genaue Masse: 141.03500
- Monoisotopenmasse: 141.035
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 94.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 26
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Flockenkristalline bis braune Flüssigkeit.
- Dichte: 1.19 g/mL at 25 °C(lit.)
- Schmelzpunkt: 24-27 °C (lit.)
- Siedepunkt: 241 °C(lit.)
- Flammpunkt: Fahrenheit: 255.2° f
Celsius: 124° c - Brechungsindex: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- Löslichkeit: Nicht bestimmt
- Dampfdruck: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H301,H311,H331,H341,H350,H410
- Warnhinweis: P201,P261,P273,P280,P301+P310,P311
- Transportnummer gefährlicher Stoffe:UN 2239 6.1/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 45-23/24/25-50/53-68
- Sicherheitshinweise: S53-S45-S60-S61
- FLUKA MARKE F CODES:8-10
- RTECS:XU5000000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1
- PackingGroup:III
- Lagerzustand:Store at room temperature
- Sicherheitsbegriff:6.1(b)
- Verpackungsgruppe:III
- Risikophrasen:R23/24/25; R45; R50/53; R68
4-Chloro-2-methylaniline Zolldaten
- HS-CODE:2921430090
- Zolldaten:
China Zollkodex:
2921430090Übersicht:
292143090 Toluidin und seine Derivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenNachweisdokument und Ursprungsnummer (Beispiel beigefügtes Ursprungszeugnis, Ursprung in der Europäischen Union)
Zusammenfassung:
HS:292143090 Toluidine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
4-Chloro-2-methylaniline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 590711-10G |
4-Chloro-2-methylaniline |
95-69-2 | 10g |
¥554.01 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46282-250MG |
4-Chloro-2-methylaniline |
95-69-2 | analytical standard | 250MG |
¥411.79 | 2022-02-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1,859.00 | 2022-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-100g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 100g |
¥250 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥68 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-100g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 100g |
¥388.00 | 2022-09-02 | |
| TRC | C349800-5g |
4-Chloro-2-methylaniline |
95-69-2 | 5g |
$ 59.00 | 2023-09-08 |
4-Chloro-2-methylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
Referenz
- C-H chlorination of (hetero)anilines via photo/organo co-catalysis, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referenz
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
Referenz
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics, Catalysis Science & Technology, 2015, 5(1), 286-295
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
Referenz
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Referenz
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Referenz
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
Referenz
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media, Chemistry Letters, 2005, 34(3), 340-341
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Referenz
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in water, Canadian Journal of Chemistry, 2003, 81(3), 197-198
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Referenz
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines, Tetrahedron, 1987, 43(18), 4221-6
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines, Journal of the American Chemical Society, 1974, 96(17), 5487-95
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referenz
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Referenz
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature, Synthetic Communications, 2021, 51(14), 2077-2087
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux
Referenz
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
Referenz
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides, Organic Letters, 2015, 17(24), 6210-6213
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
Referenz
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes, Tetrahedron, 2014, 70(36), 6100-6105
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Referenz
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity, Pharma Chemica, 2014, 6(6), 411-417
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
Referenz
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
Referenz
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
Referenz
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274
Herstellungsverfahren 24
Reaktionsbedingungen
Referenz
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water, Canadian Journal of Chemistry, 1996, 74(7), 1321-1328
Herstellungsverfahren 25
Reaktionsbedingungen
Referenz
- Stereoselectivity in central analgesic action of tocainide and its analogs, Chirality, 1993, 5(3), 135-42
Herstellungsverfahren 26
Herstellungsverfahren 27
Reaktionsbedingungen
Referenz
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3
4-Chloro-2-methylaniline Raw materials
- (4-chloro-2-methylphenyl)boronic acid
- 5-Chloro-2-nitrotoluene
- Magnesium(1+), bromo-
- Methylmagnesium Chloride (3M in THF)
- N-(o-Tolyl)hydroxylamine
- 1-azido-4-chloro-2-methylbenzene
- 2-Nitrosotoluene
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95-69-2)4-Chloro-2-methylaniline
Bestellnummer:A959175
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 16:09
Preis ($):271.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:95-69-2)4-Chloro-2-methylaniline
Bestellnummer:sfd22015
Bestandsstatus:in Stock
Menge:200KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:95-69-2)4-Chloro-2-methylaniline
Bestellnummer:LE11647;LE5333
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:05
Preis ($):discuss personally
Email:18501500038@163.com
4-Chloro-2-methylaniline Verwandte Literatur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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